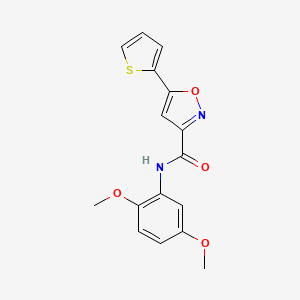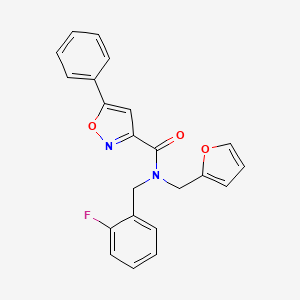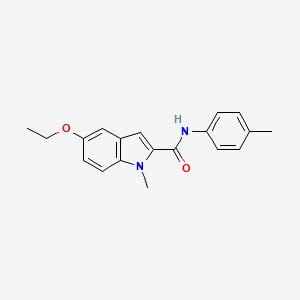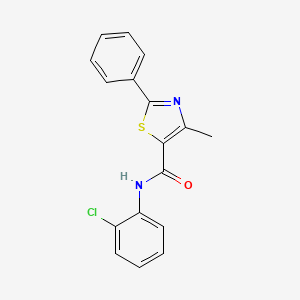![molecular formula C15H11ClFN5OS3 B11371969 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11371969.png)
5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of a pyrimidine core with various functional groups attached.
- The structure can be represented as follows:
This compound
- This compound combines elements from different chemical classes, including pyrimidines, thiadiazoles, and benzyl derivatives.
- It’s worth noting that the presence of sulfur atoms in the molecule suggests potential reactivity and biological activity.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. I can provide some general strategies:
- One approach could involve the condensation of appropriate precursors to form the pyrimidine core, followed by selective functionalization.
- Another method might involve coupling a 2-fluorobenzyl thiol with a 1,3,4-thiadiazole derivative.
- Industrial production methods would likely involve scalable processes with optimized yields and safety considerations.
Chemical Reactions Analysis
- The compound may undergo various reactions, including:
Substitution reactions: Given the presence of halogens (chlorine and fluorine), nucleophilic substitution reactions could occur.
Oxidation and reduction: The sulfur atoms make it susceptible to redox chemistry.
Amide hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions.
- Common reagents and conditions would depend on the specific reaction type.
Scientific Research Applications
- This compound’s potential applications span several fields:
Medicinal Chemistry:
Materials Science:
Environmental Chemistry:
Mechanism of Action
- Unfortunately, specific information about its mechanism of action is not readily available. researchers would likely investigate its interactions with cellular components, signaling pathways, and potential targets.
Comparison with Similar Compounds
- Similar compounds could include other pyrimidine derivatives, thiadiazoles, or benzyl-substituted molecules.
- Highlighting its uniqueness would involve comparing its structure, reactivity, and potential applications to those of related compounds.
Remember that this compound’s detailed study would require access to specialized databases, research articles, and experimental data.
Properties
Molecular Formula |
C15H11ClFN5OS3 |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
5-chloro-2-[(2-fluorophenyl)methylsulfanyl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H11ClFN5OS3/c1-24-15-22-21-14(26-15)20-12(23)11-9(16)6-18-13(19-11)25-7-8-4-2-3-5-10(8)17/h2-6H,7H2,1H3,(H,20,21,23) |
InChI Key |
UCEULKQGRBXFRB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3-dimethyl-5-[(propylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11371899.png)
![1-(4-chlorophenyl)-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11371904.png)


![2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-phenylpyridine-3-carboxamide](/img/structure/B11371928.png)

![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11371943.png)
![N-(4-{4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11371945.png)
![[4-(4-Methoxyphenyl)piperazin-1-yl][5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanone](/img/structure/B11371954.png)
![5-chloro-2-[(4-methylbenzyl)sulfonyl]-N-(naphthalen-1-yl)pyrimidine-4-carboxamide](/img/structure/B11371962.png)
![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide](/img/structure/B11371966.png)
